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molecular formula C10H10N2O B141066 [4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 143426-49-7

[4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No. B141066
M. Wt: 174.2 g/mol
InChI Key: MMGMLIHSHFKRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315458B2

Procedure details

To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (73.7 g) in THF (500 mL) were added sodium borohydride (19.5 g) and calcium chloride (56.8 g) under ice-cooling, and the mixture was stirred at room temperature for 16 hr, and then heated with reflux for 2 days. The reaction mixture was diluted with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate (×4). The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with tert-butyl methyl ether to give the title compound (49.6 g).
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:16]=[CH:15][C:9]([C:10](OCC)=[O:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[BH4-].[Na+].[Cl-].[Ca+2].[Cl-]>C1COCC1.Cl>[N:1]1([C:6]2[CH:16]=[CH:15][C:9]([CH2:10][OH:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
19.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
56.8 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×4)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with tert-butyl methyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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